Chloro(6-chlorohexyl)dimethylsilane
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Overview
Description
Chloro(6-chlorohexyl)dimethylsilane: is an organosilicon compound with the molecular formula C8H18Cl2Si. It is characterized by the presence of a silicon atom bonded to two methyl groups, a chlorine atom, and a 6-chlorohexyl group. This compound is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(6-chlorohexyl)dimethylsilane typically involves the reaction of hexyl chloride with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves the following steps:
Reactants: Hexyl chloride and dimethylchlorosilane.
Catalyst: A suitable catalyst such as aluminum chloride (AlCl3) or a similar Lewis acid.
Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures, typically under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also involve additional purification steps such as distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Chloro(6-chlorohexyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or other oxygen-containing derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to facilitate the substitution.
Hydrolysis: Water or aqueous solutions are used as the reagent. The reaction is usually carried out under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products:
Substitution Reactions: Various substituted silanes are formed depending on the nucleophile used.
Hydrolysis: Silanols and hydrochloric acid are the primary products.
Oxidation: Silanols or other oxygen-containing derivatives are formed.
Scientific Research Applications
Chloro(6-chlorohexyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for biological applications.
Medicine: this compound is used in the development of drug delivery systems and medical devices.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Chloro(6-chlorohexyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The compound can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles. It can also undergo hydrolysis to form silanols, which can further react to form siloxanes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Chloro(6-chlorohexyl)dimethylsilane can be compared with other similar compounds such as:
Chlorodimethylsilane: This compound has a similar structure but lacks the 6-chlorohexyl group.
Dichloromethylsilane: This compound has two chlorine atoms bonded to the silicon atom.
Trimethylsilane: This compound has three methyl groups bonded to the silicon atom.
This compound is unique due to the presence of the 6-chlorohexyl group, which imparts distinct reactivity and properties to the compound. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H18Cl2Si |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
chloro-(6-chlorohexyl)-dimethylsilane |
InChI |
InChI=1S/C8H18Cl2Si/c1-11(2,10)8-6-4-3-5-7-9/h3-8H2,1-2H3 |
InChI Key |
JZYFXCYHHMDBJL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCCCCl)Cl |
Origin of Product |
United States |
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